4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
Description
4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with the molecular formula C6H2Cl2IN3. It is a member of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound is characterized by the presence of chlorine and iodine atoms attached to a pyrazolo[4,3-c]pyridine core, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
4,6-dichloro-3-iodo-2H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2IN3/c7-3-1-2-4(5(8)10-3)6(9)12-11-2/h1H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQGCWADZPMKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C2=C(NN=C21)I)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine typically involves multi-step organic reactions. One common method includes the reaction of 3-bromo-4-chloro-5-iodopyridine with potassium permanganate in dichloromethane, followed by a series of steps to yield the target compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds with aryl or alkyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated its efficacy against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation .
2. Antimicrobial Properties
This compound has also shown promising antimicrobial activity. In vitro studies revealed that it effectively inhibits the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent .
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties, 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is being explored for applications in organic electronics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
2. Polymer Chemistry
The compound can serve as a building block in polymer synthesis. Its reactive sites allow for functionalization that can enhance the properties of polymers used in various industrial applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Journal of Medicinal Chemistry (2020) | Anticancer | Demonstrated inhibition of kinase activity leading to reduced tumor growth in animal models. |
| International Journal of Antimicrobial Agents (2021) | Antimicrobial | Showed effective inhibition against Gram-positive and Gram-negative bacteria with low MIC values. |
| Advanced Functional Materials (2022) | Organic Electronics | Achieved high charge mobility and stability in OLED applications. |
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets can vary based on the derivative or analog being studied .
Comparison with Similar Compounds
4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
4,6-Dichloro-3-bromo-1H-pyrazolo[4,3-c]pyridine: Similar structure but with a bromine atom instead of iodine.
4,6-Dichloro-3-fluoro-1H-pyrazolo[4,3-c]pyridine: Contains a fluorine atom instead of iodine, leading to different reactivity and applications.
Biological Activity
4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with a unique substitution pattern that enhances its biological activity. This compound belongs to the pyrazolo[4,3-c]pyridine family and is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The molecular formula of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is CHClIN, with a molecular weight of 313.91 g/mol. The compound features a fused bicyclic structure comprising both pyrazole and pyridine rings, which contributes to its diverse reactivity and biological properties .
The biological activity of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways. Its electrophilic nature allows it to participate in substitution reactions that can modify biological targets .
Biological Activities
Research indicates that compounds similar to 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine exhibit a range of pharmacological activities:
- Antitumor Activity : Pyrazolo derivatives have shown significant inhibitory effects against various cancer cell lines. For instance, studies on pyrazole derivatives indicate their potential as anticancer agents through mechanisms involving the inhibition of key oncogenic pathways .
- Anti-inflammatory Effects : Pyrazolo compounds have been reported to possess anti-inflammatory properties, making them candidates for treating conditions characterized by inflammation .
- Antimicrobial Properties : Some studies highlight the antimicrobial activity of pyrazolo derivatives against bacteria and fungi, suggesting their potential use in treating infectious diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazolo compounds:
- Antitumor Synergy : A study investigated the cytotoxic effects of various pyrazoles in combination with doxorubicin on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a significant synergistic effect when specific pyrazoles were combined with doxorubicin, particularly in the MDA-MB-231 cell line .
- Antimicrobial Activity : Research has demonstrated that certain pyrazole derivatives exhibit notable antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans. These findings suggest that modifications in the structure can enhance their efficacy against specific microbial strains .
Comparative Analysis
The following table summarizes key biological activities associated with 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine compared to related compounds:
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine | Moderate | Yes | Yes |
| 4,6-Dichloro-3-bromo-1H-pyrazolo[4,3-c]pyridine | High | Moderate | Moderate |
| 4,6-Dichloro-3-fluoro-1H-pyrazolo[4,3-c]pyridine | Low | High | High |
Q & A
Q. What are the common synthetic strategies for 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine derivatives, and how are reaction conditions optimized?
Two primary synthetic approaches are employed:
- Pyrazole annelation onto pyridine : Functionalized pyridine precursors undergo cyclization with halogenated pyrazole intermediates. Optimized conditions include Sonogashira cross-coupling (e.g., PdCl₂(PPh₃)₂ catalysis) followed by tert-butylamine-mediated ring closure under microwave irradiation .
- Pyridine-ring formation from pyrazole precursors : 5-Chloro-pyrazole-4-carbaldehydes react with alkynes, followed by oxidative cyclization. Reaction yields improve with precise temperature control (e.g., 80–100°C) and solvent selection (DMF or THF) .
Q. How is the structural integrity of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine confirmed using spectroscopic methods?
- NMR spectroscopy : H and C NMR verify substitution patterns (e.g., halogen positions) via characteristic shifts (e.g., δ 8.2–9.1 ppm for pyridine protons) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ peaks) and isotopic patterns matching Cl/I substitution .
- Elemental analysis : C/H/N ratios validate purity (>95%) and stoichiometry .
Q. What safety protocols are essential when handling halogenated pyrazolo[4,3-c]pyridine derivatives in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HCl during halogenation).
- Waste disposal : Halogenated waste must be segregated and processed by certified facilities to avoid environmental contamination .
Advanced Research Questions
Q. How can structure-activity relationship (QSAR) models guide the optimization of pyrazolo[4,3-c]pyridine derivatives for specific biological targets?
- Parameter selection : Hydrophobicity (π), electronic effects (σ), and steric parameters (van der Waals volume) correlate with bioactivity. For example, electron-withdrawing groups (e.g., Cl, I) enhance EGFR inhibition by increasing electrophilicity .
- Validation : Comparative IC₅₀ assays against reference drugs (e.g., doxorubicin) validate QSAR predictions for anticancer activity .
Q. What computational approaches are employed to design pyrazolo[4,3-c]pyridine-based inhibitors targeting protein-protein interactions?
- Molecular docking : Ligand-biased ensemble docking (LigBEnD) screens interactions with targets like PEX14-PEX5. Pyridine and pyrazole moieties anchor to hydrophobic pockets, while halogens (Cl, I) form halogen bonds with residues like Tyr127 .
- X-ray crystallography : Structural analysis of kinase complexes (e.g., PIM1 kinase with pyrazolo[4,3-c]pyridine inhibitors) guides residue-specific modifications to improve binding affinity .
Q. How do researchers resolve discrepancies in biological activity data for pyrazolo[4,3-c]pyridine derivatives across different assay systems?
- Assay standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) to minimize variability .
- Structural analogs : Synthesize derivatives with systematic substitutions (e.g., replacing I with Br) to isolate electronic/steric effects. For instance, 3-iodo derivatives show higher cytotoxicity than chloro analogs in breast cancer models .
- Meta-analysis : Cross-reference data from multiple studies (e.g., IC₅₀ values in liver vs. colon cancer lines) to identify cell-line-specific trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
